7-Methoxy-5-prenyloxycoumarin

Description

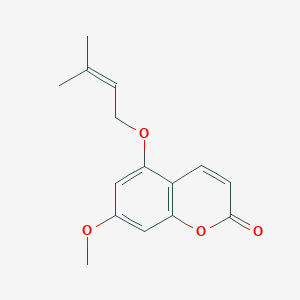

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-methoxy-5-(3-methylbut-2-enoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-10(2)6-7-18-13-8-11(17-3)9-14-12(13)4-5-15(16)19-14/h4-6,8-9H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJZJYCOXHKDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568319 | |

| Record name | 7-Methoxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Methoxy-5-prenyloxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35590-41-1 | |

| Record name | 5-Isopentenyloxy-7-methoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35590-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-5-prenyloxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 - 92 °C | |

| Record name | 7-Methoxy-5-prenyloxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence, Isolation, and Detection of 7 Methoxy 5 Prenyloxycoumarin

Analytical Techniques for Detection and Characterization

The identification and quantification of 7-Methoxy-5-prenyloxycoumarin, a naturally occurring coumarin (B35378) derivative, rely on a combination of sophisticated analytical techniques. Its presence, particularly in citrus species, has been confirmed through the application of advanced spectroscopic and chromatographic methods. These methods are essential for the structural elucidation and profiling of this compound in complex natural matrices.

Spectroscopic techniques are fundamental for the unambiguous identification of this compound by providing detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for this compound is not widely published in readily available literature, the structural elucidation of coumarins, in general, heavily relies on ¹H and ¹³C NMR spectroscopy. For the related compound, 7-methoxycoumarin, the ¹H NMR spectrum shows characteristic signals for the methoxy (B1213986) group and the protons on the coumarin core. chemicalbook.com For instance, in 7-methoxy-4-methylcoumarin (B191837), the methoxy protons (-OCH₃) appear as a singlet, and the aromatic protons show distinct splitting patterns corresponding to their positions on the coumarin ring. nih.gov By analogy, the ¹H NMR spectrum of this compound would be expected to show signals for the methoxy group, the prenyloxy side chain—including signals for the vinyl proton, the methylene (B1212753) protons, and the two methyl groups—and the aromatic protons of the coumarin nucleus.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. For 7-methoxycoumarin, distinct signals are observed for each carbon atom in the molecule, including the carbonyl carbon of the lactone ring, the carbons of the aromatic ring, and the methoxy carbon. nist.gov For this compound, additional signals corresponding to the carbons of the prenyloxy group would be present.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Predicted mass spectrometry data for this compound (C₁₅H₁₆O₄) indicates a monoisotopic mass of 260.10486 Da. researchgate.net The predicted collision cross section (CCS) values for different adducts provide further structural information. For instance, the predicted CCS for the [M+H]⁺ adduct is 156.2 Ų. researchgate.net Experimental mass spectra of related coumarins, such as 7-methoxycoumarin, show characteristic fragmentation patterns that can aid in the identification of unknown derivatives. nih.gov

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a coumarin derivative typically shows characteristic absorption bands. For example, the IR spectrum of 7-methoxy-4-methylcoumarin displays a strong absorption for the C=O stretching of the lactone ring. unimi.it Other characteristic peaks would include those for C-O-C stretching of the ether and methoxy groups, C=C stretching of the aromatic ring and the prenyl group, and C-H stretching vibrations. unito.it

Interactive Spectroscopic Data Table for this compound (Predicted and Analogous Compounds)

| Technique | Data Type | Observed/Predicted Values | Corresponding Functional Group/Proton/Carbon |

| Mass Spectrometry | Predicted Monoisotopic Mass | 260.10486 Da | C₁₅H₁₆O₄ |

| Mass Spectrometry | Predicted [M+H]⁺ Adduct | m/z 261.11214 | Protonated Molecule |

| Mass Spectrometry | Predicted [M+Na]⁺ Adduct | m/z 283.09408 | Sodiated Molecule |

| ¹H NMR (Analogous) | Chemical Shift (δ) | ~3.8 ppm (s) | 7-OCH₃ |

| ¹H NMR (Analogous) | Chemical Shift (δ) | ~5.5 ppm (t) | Prenyl vinyl H |

| ¹H NMR (Analogous) | Chemical Shift (δ) | ~4.6 ppm (d) | Prenyl -OCH₂- |

| ¹H NMR (Analogous) | Chemical Shift (δ) | ~1.7, ~1.8 ppm (s) | Prenyl -C(CH₃)₂ |

| ¹H NMR (Analogous) | Chemical Shift (δ) | ~6.0-8.0 ppm | Aromatic & Coumarin Protons |

| ¹³C NMR (Analogous) | Chemical Shift (δ) | ~160 ppm | C=O (Lactone) |

| ¹³C NMR (Analogous) | Chemical Shift (δ) | ~100-160 ppm | Aromatic & Coumarin Carbons |

| ¹³C NMR (Analogous) | Chemical Shift (δ) | ~119, ~140 ppm | Prenyl C=C |

| ¹³C NMR (Analogous) | Chemical Shift (δ) | ~69 ppm | Prenyl -OCH₂- |

| ¹³C NMR (Analogous) | Chemical Shift (δ) | ~56 ppm | 7-OCH₃ |

| ¹³C NMR (Analogous) | Chemical Shift (δ) | ~18, ~26 ppm | Prenyl -C(CH₃)₂ |

| Infrared Spectroscopy | Wavenumber (cm⁻¹) | ~1720-1740 cm⁻¹ | C=O Stretch (Lactone) |

| Infrared Spectroscopy | Wavenumber (cm⁻¹) | ~1600-1620 cm⁻¹ | C=C Stretch (Aromatic) |

| Infrared Spectroscopy | Wavenumber (cm⁻¹) | ~1200-1300 cm⁻¹ | C-O-C Stretch (Ether) |

| Infrared Spectroscopy | Wavenumber (cm⁻¹) | ~2850-3000 cm⁻¹ | C-H Stretch (Alkyl) |

Note: NMR and IR data are based on values for analogous coumarin structures and are intended to be representative.

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of coumarins in various matrices. While specific HPLC methods for the routine analysis of this compound are not extensively detailed, methods developed for the analysis of coumarins in citrus can be applied. These methods typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) in a gradient elution. Detection is commonly performed using a UV detector, as coumarins exhibit strong UV absorbance.

Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This powerful combination offers high-resolution separation and accurate mass measurement, making it ideal for the identification and quantification of coumarins in complex samples like citrus peel. UPLC provides faster analysis and better resolution compared to conventional HPLC. The coupling with a QTOF mass spectrometer allows for the determination of the elemental composition of the compound and its fragments, leading to a high degree of confidence in its identification. Studies on citrus species have successfully employed UPLC-MS to profile a wide range of coumarins and furanocoumarins. nih.gov This technique is particularly valuable for distinguishing between isomeric compounds, which is often a challenge in the analysis of natural products.

Interactive Chromatographic Data Table for Coumarin Analysis

| Technique | Column Type | Typical Mobile Phase | Detection Method | Application |

| HPLC | Reversed-Phase (C18) | Water/Methanol or Acetonitrile Gradient | UV-Vis Detector | Quantification of coumarins in plant extracts. |

| UPLC-QTOF-MS | Reversed-Phase (e.g., Acquity BEH C18) | Acidified Water/Acetonitrile Gradient | QTOF Mass Spectrometer | High-resolution profiling and identification of coumarins in citrus peel. |

Investigation of Biological Activities in Preclinical Models

Antitumor-Promoting Activity

Studies have explored the capacity of 7-Methoxy-5-prenyloxycoumarin to inhibit tumor promotion in both laboratory and living organism models.

In Vitro Evaluation via Epstein-Barr Virus Early Antigen (EBV-EA) Activation Test in Raji Cells

In the search for agents that can prevent cancer, the inhibitory effects of various coumarins on the Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells have been examined. nih.gov This assay is a common primary screening method for potential antitumor-promoting agents. nih.gov this compound demonstrated inhibitory activity on tumor promotion in this in vitro test. jst.go.jp Research suggests that the presence of a prenyl group on coumarin (B35378) structures is related to their antitumor-promoting activity in the EBV-EA activation test. jst.go.jp

In Vivo Assessment in Two-Stage Mouse Skin Carcinogenesis Models (DMBA-TPA)

The antitumor-promoting potential of this compound has been further evaluated in a two-stage mouse skin carcinogenesis model. jst.go.jp This in vivo model is widely used to study the different stages of skin cancer development. nih.gov In this model, an initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied to the skin, followed by repeated applications of a tumor promoter, like 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov

Treatment with this compound resulted in a significant suppression of the average number of papillomas per mouse after 20 weeks when compared to the control group. jst.go.jp These findings indicate that this compound possesses antitumor-promoting activity in vivo. jst.go.jp

Comparative Efficacy with Established Antitumor-Promoting Agents (e.g., Curcumin)

The inhibitory activity of this compound has been compared to that of curcumin (B1669340), a well-known antitumor-promoting agent. jst.go.jpmdpi.com In the in vitro EBV-EA activation test, the IC₅₀ value (the concentration required to inhibit 50% of the activity) for this compound was found to be slightly higher than that of curcumin, which has a reported IC₅₀ of 341. jst.go.jp This suggests that while this compound exhibits antitumor-promoting activity, it may be slightly less potent than curcumin in this specific assay. jst.go.jp

Table 1: In Vitro Antitumor-Promoting Activity

| Compound | Assay | Model | Key Findings |

| This compound | Epstein-Barr Virus Early Antigen (EBV-EA) Activation | Raji Cells | Demonstrated inhibitory activity on tumor promotion. jst.go.jp |

| Curcumin | Epstein-Barr Virus Early Antigen (EBV-EA) Activation | Raji Cells | Established antitumor-promoting agent with an IC₅₀ of 341. jst.go.jp |

Table 2: In Vivo Antitumor-Promoting Activity

| Compound | Model | Key Findings |

| This compound | Two-Stage Mouse Skin Carcinogenesis (DMBA-TPA) | Significantly suppressed the average number of papillomas per mouse after 20 weeks compared to the control group. jst.go.jp |

Acetylcholinesterase (AChE) Inhibitory Potential

Beyond its antitumor-promoting effects, this compound has also been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the function of the nervous system.

In Vitro Enzyme Inhibition Assays

Research has shown that this compound exhibits inhibitory activity against acetylcholinesterase in in vitro assays. jst.go.jp This finding suggests its potential as a bioactive compound with effects on the cholinergic system.

Structure-Activity Relationship Hypotheses for AChE Binding

The structural features of coumarin derivatives are believed to play a significant role in their ability to bind to and inhibit acetylcholinesterase. nih.gov For various inhibitors, interactions with key amino acid residues within the active site of AChE are crucial for their inhibitory effect. nih.gov While specific structure-activity relationship hypotheses for this compound's binding to AChE are not extensively detailed in the provided context, the presence of the coumarin nucleus and the methoxy (B1213986) and prenyloxy substituents likely contribute to its inhibitory activity.

Related Bioactivities within the Prenylated Coumarin Class (Implications for this compound Research)

The study of this compound is informed by the broader class of prenyloxycoumarins, which are secondary metabolites found in various plants, particularly in the Rutaceae and Umbelliferae families. nih.gov Research into related compounds offers significant insights into the potential pharmacological activities of this compound.

The anti-inflammatory potential of coumarins is a well-documented area of research, with many studies highlighting their ability to modulate key inflammatory pathways. nih.govmdpi.com Although direct studies on the anti-inflammatory mechanism of this compound are limited, the activities of structurally similar compounds provide a strong basis for its potential effects.

Prenylated and methoxylated coumarins have been shown to exert anti-inflammatory actions by inhibiting crucial enzymes and signaling pathways involved in the inflammatory response. For instance, compounds like 4-hydroxy-7-methoxycoumarin (B561722) have been found to significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net This effect is achieved by decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. nih.govresearchgate.netnih.gov

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is a primary target for many coumarin derivatives. nih.gov 4-hydroxy-7-methoxycoumarin has been shown to suppress NF-κB activation, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov Similarly, other coumarins are known to inhibit the activation of NF-κB, which in turn diminishes the release of these inflammatory mediators. nih.gov The anti-inflammatory properties of some coumarins are also linked to the suppression of enzymes like lipoxygenase (LOX). nih.gov

The substitution pattern on the coumarin ring, including the presence of methoxy groups, is considered important for these activities. mdpi.com For example, 6-geranyloxycoumarin, a related prenyloxycoumarin, has demonstrated inhibitory effects on the production of IL-6. nih.gov These findings collectively suggest that this compound likely possesses anti-inflammatory properties, potentially acting through the inhibition of NF-κB, COX-2, and other inflammatory mediators.

The prenylated coumarin class exhibits a wide spectrum of antimicrobial activities against various pathogens, including clinically relevant bacteria and plant pathogens. The structural features of these compounds, such as the prenyl chain and other substitutions on the benzene (B151609) ring, are crucial for their antibacterial potency. medchemexpress.cn

Activity against Staphylococcus aureus

Several studies have documented the efficacy of prenylated coumarins against Staphylococcus aureus, a significant Gram-positive bacterium. For instance, osthol and isoimperatorin (B1672244) have displayed notable activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain, with Minimum Inhibitory Concentration (MIC) values of 16 µg/mL. researchgate.netnih.gov Other related compounds, such as auraptenol, have also shown good activity against different strains of Staphylococcus. nih.gov The presence of a prenyl chain at position 8 and a hydroxyl group at position 7 of the coumarin structure has been suggested as a requirement for enhanced antibacterial activity against these bacteria. medchemexpress.cn

Interactive Data Table: Antimicrobial Activity of Related Coumarins against S. aureus

| Compound | Strain | MIC (µg/mL) | Reference |

| Osthol | MRSA | 16 | researchgate.net |

| Isoimperatorin | MRSA | 16 | researchgate.netnih.gov |

| Osthol | S. aureus ATCC 25923 | 125 | nih.gov |

| Auraptenol | S. epidermidis ATCC 12228 | 63 | nih.gov |

| Aegelinol | S. aureus ATCC | 16 | nih.gov |

| Agasyllin | S. aureus ATCC | 32 | nih.gov |

Activity against Ralstonia solanacearum

Ralstonia solanacearum, a devastating plant pathogenic bacterium, is also susceptible to coumarin compounds. frontiersin.orgnih.gov Studies have shown that coumarins can significantly inhibit the growth of this pathogen. frontiersin.orgmdpi.com Specifically, 7-methoxycoumarin, a compound structurally related to this compound, has demonstrated significant antibacterial activity against R. solanacearum, with MIC and Minimum Bactericidal Concentration (MBC) values of 75 mg/L and 175 mg/L, respectively. frontiersin.org

The mechanism of action appears to involve the disruption of the bacterial cell membrane, leading to lysis and the leakage of intracellular components. frontiersin.orgnih.gov Furthermore, coumarins like scopoletin (B1681571) and umbelliferone (B1683723) can inhibit biofilm formation, a key virulence factor for R. solanacearum. frontiersin.orgnih.gov The hydroxylation or methoxylation at the C-7 position on the coumarin ring is believed to enhance this antibacterial activity. frontiersin.org Given these findings, it is plausible that this compound could be an effective agent against R. solanacearum, leveraging similar mechanisms of membrane disruption and biofilm inhibition.

The anticancer properties of prenyloxycoumarins have attracted considerable scientific interest, with numerous studies demonstrating their cytotoxic and apoptotic effects on various cancer cell lines, particularly the MCF-7 human breast cancer cell line. nih.govresearchgate.net

Research has shown that several 7-prenyloxycoumarins, including auraptene (B1665324) and umbelliprenin, can significantly decrease the viability of MCF-7 cells in a dose-dependent manner. nih.govresearchgate.net The cytotoxic effect is largely attributed to the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This is evidenced by the appearance of a sub-G1 peak in flow cytometry analysis and DNA fragmentation, both hallmarks of apoptosis. nih.govresearchgate.net In one study, auraptene was found to up-regulate the expression of the pro-apoptotic protein Bax in MCF-7 cells. researchgate.net

The length of the prenyl chain appears to influence the cytotoxic potency. For example, auraptene (with a 10-carbon geranyl chain) was found to be more potent than its 5-carbon prenyloxy analogue against breast cancer cells. nih.gov

Direct evidence for the anticancer potential of this compound comes from an in vivo study on mouse skin carcinogenesis. In this two-stage model, treatment with this compound resulted in a significant suppression of the average number of papillomas per mouse after 20 weeks of tumor promotion. researchgate.net This finding strongly suggests that this compound possesses valuable antitumor-promoting activity. researchgate.net

Interactive Data Table: Cytotoxicity (IC₅₀) of Prenyloxycoumarins against MCF-7 Cells

| Compound | IC₅₀ (µM) | Incubation Time | Reference |

| Auraptene | 59.7 | 72 h | nih.gov |

| Umbelliprenin | 73.4 | 72 h | nih.gov |

| Herniarin | 207.6 | 72 h | nih.gov |

| Umbelliferone | 476.3 | 72 h | nih.gov |

| Auraptene (4k) | 18.0 | 48 h | nih.gov |

| Umbelliprenin (4l) | >100 | 48 h | nih.gov |

Coumarins are recognized for their significant antioxidant properties, which are believed to contribute to many of their beneficial health effects. nih.govresearchgate.net The antioxidant capacity of these compounds stems from their ability to scavenge free radicals and affect the formation of reactive oxygen species (ROS). researchgate.netsemanticscholar.org

The primary mechanism by which coumarins exert their antioxidant effect is through hydrogen atom donation to neutralize free radicals. mdpi.com The chemical structure of the coumarin, particularly the substitution pattern on the benzene ring, is critical to this activity. The presence and position of hydroxyl (-OH) groups are especially important. researchgate.net For instance, coumarins with dihydroxy substitutions, such as 7,8-dihydroxy-4-methylcoumarin (B1670369) and 6,7-dihydroxycoumarin (esculetin), have demonstrated very high antioxidant activity in various assays, including the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging method. semanticscholar.orgnih.gov

The antioxidant mechanisms for coumarins can include hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET), depending on the solvent environment. nih.gov Given its structure, which combines a methoxy group and a lipophilic prenyloxy side chain, this compound is expected to exhibit antioxidant properties, contributing to its other biological activities.

Mechanistic Studies and Molecular Targets of 7 Methoxy 5 Prenyloxycoumarin

Elucidation of Signaling Pathways Mediated by 7-Methoxy-5-prenyloxycoumarin

Currently, there is a notable absence of published scientific literature specifically elucidating the signaling pathways directly mediated by this compound. While research into the broader class of coumarins suggests various interactions with cellular signaling cascades, including those involved in inflammation and cell growth, the specific pathways modulated by this particular compound remain to be investigated.

Identification of Specific Molecular Targets and Enzyme Interactions

The specific molecular targets and enzyme interactions of this compound have not yet been extensively characterized in dedicated studies. General studies on coumarin (B35378) derivatives indicate a potential for interaction with a range of enzymes and receptors, but direct evidence identifying the explicit molecular binding partners of this compound is not available in the current body of scientific research.

Modulation of Cellular Processes (e.g., Cell Proliferation, Apoptosis Pathways)

The primary evidence for the biological activity of this compound comes from a study on its effects on cell proliferation in the context of carcinogenesis. Research has demonstrated that this compound, which is abundantly found in Meyer lemon (Citrus meyeri), exhibits anti-tumor-promoting activity.

In a two-stage mouse skin carcinogenesis model using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) as the initiator and 12-O-tetradecanoylphorbol-13-acetate (TPA) as the promoter, topical application of this compound showed a significant suppressive effect on the average number of papillomas per mouse after 20 weeks of tumor promotion. This finding suggests that this compound can modulate cellular processes related to proliferation and tumor development.

While these results are indicative of an anti-proliferative effect, the specific impact of this compound on apoptosis pathways has not been directly investigated. Studies on other prenyloxycoumarins, such as auraptene (B1665324) and umbelliprenin, have shown induction of apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic proteins like Bax. nih.govresearchgate.net However, it is crucial to note that these findings are not directly attributable to this compound and further research is required to determine if it acts through similar apoptotic mechanisms.

Structure Activity Relationships Sar of 7 Methoxy 5 Prenyloxycoumarin and Analogues

Contribution of the O-Prenyl Group to Biological Efficacy

The presence of a prenyl group, a five-carbon isoprenoid unit, attached to the coumarin (B35378) core via an ether linkage (O-prenylation), is a critical determinant of biological activity. This lipophilic side chain significantly enhances the molecule's ability to penetrate cell membranes, a crucial first step for interacting with intracellular targets. nih.gov Studies on various O-prenylated coumarins have consistently highlighted the importance of this moiety for their cytotoxic properties. nih.govnih.gov

The length and nature of the prenyl chain can further modulate this effect. For instance, in a comparative analysis of 7-prenyloxycoumarins, auraptene (B1665324) (7-geranyloxycoumarin), which possesses a longer ten-carbon geranyl chain, exhibited a lower IC50 value (higher cytotoxicity) against MCF-7 breast cancer cells compared to umbelliprenin, which has a farnesyl group. nih.govmums.ac.irresearchgate.net This suggests that the size and lipophilicity conferred by the prenyl-derived group are finely tuned to optimize biological efficacy. The isopentenyl group, a common prenyl-derived substituent, has also been identified as a key feature for the anti-HIV activity of certain coumarins. nih.gov

Table 1: Cytotoxicity of 7-Prenyloxycoumarins against MCF-7 Cells

| Compound | Substituent at C7 | IC50 (µM) at 48h |

| Auraptene | Geranyloxy | 59.7 |

| Umbelliprenin | Farnesyloxy | 73.4 |

| Herniarin | Methoxy (B1213986) | 207.6 |

| Umbelliferone (B1683723) | Hydroxy | 476.3 |

Data sourced from a comparative analysis of the cytotoxic effect of 7-prenyloxycoumarin (B162135) compounds. nih.govmums.ac.irresearchgate.net

Role of Methoxy Substituents in Modulating Activity

Methoxy (-OCH3) groups are common substituents on the coumarin scaffold and their position on the aromatic ring can significantly influence the molecule's electronic properties and, consequently, its biological activity. nih.gov The methoxy group is an electron-donating group, which can affect the molecule's reactivity and its ability to interact with biological targets. nih.govacs.org

Comparative SAR Analysis with Structurally Related Coumarins and Flavonoids

To gain a deeper understanding of the SAR of 7-Methoxy-5-prenyloxycoumarin, it is instructive to compare it with other coumarins and flavonoids, which share a common biosynthetic precursor, cinnamic acid. researchgate.net

Coumarins: The coumarin nucleus is a versatile scaffold that can be extensively modified to enhance its biological profile. ijpsr.com The position and nature of substituents on the benzopyrone ring are critical. For instance, hydroxylation and alkoxylation are common modifications that influence activity. academicjournals.org Dihydroxylated coumarin derivatives have shown selectivity against the 5-lipoxygenase enzyme, an important target in inflammation. jbino.com The substitution pattern on the C6 position of the coumarin nucleus has been shown to be particularly effective for anticancer activity. nih.gov

Flavonoids: Flavonoids, like coumarins, possess a wide range of biological activities, including antioxidant and anticancer effects. researchgate.netnih.gov The antioxidant activity of flavonoids is often attributed to the presence and arrangement of hydroxyl groups on their A and B rings. mdpi.com Comparative studies have shown that both coumarins and flavonoids can act as antioxidants through various mechanisms, including electron transfer and hydrogen atom transfer. mdpi.com However, the structural requirements for optimal activity differ. For instance, in some flavonoids, a 3-methyl-1-butenyl moiety has been identified as key for potent biological activities. researchgate.net

A key difference lies in the core structure: coumarins are benzopyran-2-ones, while flavonoids have a C6-C3-C6 skeleton. This fundamental difference in their molecular architecture leads to distinct spatial arrangements of functional groups and, therefore, different interactions with biological targets.

Design Principles for Novel Bioactive Coumarin Derivatives

The insights gained from SAR studies provide a roadmap for the design of new and improved coumarin-based therapeutic agents. nih.govacademicjournals.orgrsc.org Several key principles have emerged:

Lipophilicity Modulation: The introduction and modification of lipophilic groups, such as the O-prenyl chain, are crucial for enhancing cell permeability and bioavailability. nih.gov The length and branching of this chain can be systematically varied to optimize activity.

Electronic Tuning: The strategic placement of electron-donating or electron-withdrawing substituents on the aromatic ring can modulate the electronic properties of the coumarin scaffold, thereby influencing its reactivity and binding affinity. nih.gov

Hybrid Molecule Approach: Combining the coumarin scaffold with other known pharmacophores can lead to hybrid molecules with dual or synergistic modes of action. frontiersin.orgnih.gov This approach has been successfully employed to create novel anti-diabetic and anticancer agents.

Targeted Modifications: Based on the known SAR, specific positions on the coumarin nucleus can be targeted for modification to enhance a particular biological activity. For example, substitutions at C3, C4, and on the phenyl ring have been extensively explored to generate diverse and potent derivatives. frontiersin.orgnih.gov

By applying these design principles, medicinal chemists can continue to harness the therapeutic potential of the versatile coumarin scaffold, leading to the development of novel drugs for a wide range of diseases. jbino.com

Biosynthesis and Metabolic Transformations of Coumarins

General Biosynthetic Pathways for Coumarins in Plants

Coumarins, a significant class of plant secondary metabolites, originate from the phenylpropanoid pathway. frontiersin.orgnih.govresearchgate.net This foundational pathway utilizes phenylalanine, an amino acid synthesized through the shikimate pathway, as its starting material. frontiersin.orgnih.gov The biosynthesis of the basic coumarin (B35378) structure involves a series of enzymatic reactions. The initial three steps are catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). frontiersin.orgnih.gov These enzymes sequentially convert phenylalanine into cinnamic acid, then to p-coumaric acid, and finally to p-coumaroyl-CoA. frontiersin.orgnih.gov

The core coumarin structure is formed through ortho-hydroxylation of cinnamic acid derivatives, followed by a trans-cis isomerization of the side chain and subsequent lactonization. nih.gov The ortho-hydroxylation step is considered pivotal and branches off from the biosynthesis of other phenylpropanoids like lignin. researchgate.netnih.gov For instance, the conversion of feruloyl CoA to the simple coumarin scopoletin (B1681571) is catalyzed by the enzyme feruloyl CoA ortho-hydroxylase 1 (F6′H1). nih.gov This general pathway provides the fundamental benzopyrone structure that is further modified to create the vast diversity of coumarins found in nature. frontiersin.orgnih.gov

Postulated Biosynthetic Routes Leading to 7-Methoxy-5-prenyloxycoumarin

The biosynthesis of this compound begins with the formation of a simple coumarin precursor, umbelliferone (B1683723) (7-hydroxycoumarin), which is derived from the general phenylpropanoid pathway. The subsequent modifications to the umbelliferone scaffold are believed to involve a series of hydroxylation, methoxylation, and prenylation reactions, catalyzed by specific enzymes.

The formation of complex coumarins involves enzymes such as prenyltransferases (PTs) and cytochrome P450 monooxygenases. frontiersin.orgnih.gov It is postulated that the biosynthesis of this compound proceeds through the following steps:

Hydroxylation: The coumarin backbone undergoes hydroxylation at the C-5 position.

Methoxylation: A methyl group is transferred to the hydroxyl group at the C-7 position, a reaction likely catalyzed by a specific O-methyltransferase (OMT).

Prenylation: A prenyl group (a five-carbon isoprene (B109036) unit derived from the isoprenoid pathway) is attached to the hydroxyl group at the C-5 position. This reaction is catalyzed by a prenyltransferase. The pyrophosphate group of dimethylallyl pyrophosphate (DMAPP) leaves, creating a carbocation that is then attacked by the hydroxyl group of the coumarin precursor. researchgate.net

This proposed sequence of reactions would result in the formation of this compound. This compound has been isolated from plants such as the Meyer lemon (Citrus meyeri). researchgate.net

In Vitro and In Vivo Metabolic Fate of Coumarins (e.g., Cytochrome P450 Enzyme Mediated Metabolism)

The metabolic fate of coumarins is complex and species-dependent, with cytochrome P450 (CYP) enzymes playing a central role in their transformation. nih.gov These phase I enzymes are primarily involved in the oxidation of coumarins, making them more polar and easier to excrete. nih.gov

In humans, the primary metabolic pathway for coumarin is 7-hydroxylation, which is predominantly catalyzed by CYP2A6, leading to the formation of the non-toxic metabolite 7-hydroxycoumarin. oup.comresearchgate.net Other CYP isoforms are also involved in coumarin metabolism, albeit to a lesser extent. researchgate.net These include:

CYP1A1, CYP1A2, and CYP2E1: These enzymes are involved in the 3,4-epoxidation of coumarin, which can lead to the formation of the potentially hepatotoxic metabolite o-hydroxyphenylacetaldehyde. nih.govoup.comresearchgate.net

CYP3A4: This enzyme can metabolize coumarin to 3-hydroxycoumarin. researchgate.net

CYP2D6: This enzyme has been shown to perform 7-dealkylation reactions on 7-alkoxycoumarins. nih.gov

The metabolism of C-prenyl coumarins has been shown to involve hydroxylation, dehydrogenation, and demethylation, with CYP1A1, 2B6, 3A4, and 3A5 being the major metabolic enzymes involved. nih.gov The metabolic activation and deactivation of coumarin are mainly mediated by P450 1A2 and 2A6 enzymes, respectively. jst.go.jpnih.gov In vitro studies using human liver microsomes have shown that the formation of o-hydroxyphenylacetic acid from coumarin is predominantly mediated by CYP1A2. jst.go.jp

The balance between the different metabolic pathways can be influenced by various factors, including genetic polymorphisms in CYP enzymes and the presence of other substances that can induce or inhibit these enzymes. oup.com

Regulatory Mechanisms of Biosynthesis in Plants

The biosynthesis of coumarins in plants is a tightly regulated process, influenced by both internal developmental cues and external environmental stimuli. frontiersin.orgnih.gov This regulation occurs primarily at the transcriptional level, involving the coordinated expression of genes encoding the biosynthetic enzymes. frontiersin.orgnih.gov

Several families of transcription factors have been identified as key regulators of the phenylpropanoid and coumarin biosynthetic pathways. These include:

MYB (myeloblastosis) transcription factors: The MYB superfamily plays a critical role in regulating the biosynthesis of secondary metabolites, including coumarins. frontiersin.orgnih.gov

bHLH (basic helix-loop-helix) transcription factors. frontiersin.orgnih.gov

AP2 (APETALA2) transcription factors. frontiersin.orgnih.gov

WRKY transcription factors. frontiersin.orgnih.gov

The expression of these transcription factors and, consequently, the entire coumarin biosynthetic pathway, is modulated by various biotic and abiotic stressors. frontiersin.orgnih.gov For example, factors such as UV light, nutrient availability, water status, temperature, and attack by pathogens or herbivores can induce the production of coumarins as part of the plant's defense response. frontiersin.orgnih.govontosight.ai Plant hormones, such as salicylic (B10762653) acid, have also been shown to regulate the expression of genes involved in coumarin biosynthesis. ontosight.ai This intricate regulatory network allows plants to dynamically control the accumulation of coumarins in response to their physiological needs and environmental challenges. frontiersin.orgnih.gov

Future Research Directions and Translational Perspectives

In-depth Mechanistic Dissection of Bioactivities

A critical next step is to move beyond preliminary observations and conduct a thorough investigation into the molecular mechanisms that underpin the biological effects of 7-Methoxy-5-prenyloxycoumarin. While initial studies on related 7-prenyloxycoumarins point towards the induction of apoptosis in cancer cells, the precise signaling pathways involved remain to be elucidated for this specific compound.

Future research should aim to:

Identify and validate specific molecular targets: This involves pinpointing the proteins, enzymes, or receptors with which this compound directly interacts to exert its effects.

Map the downstream signaling cascades: Once direct targets are identified, it is crucial to trace the subsequent molecular events that lead to the observed biological outcomes, such as apoptosis. This could involve investigating the activation of caspases, the regulation of the Bcl-2 family of proteins, and the involvement of key signaling pathways like PI3K/Akt, MAPK, and NF-κB. uni.lu

Elucidate the role in cell cycle regulation: Studies on other coumarins have demonstrated the ability to induce cell cycle arrest at various phases. uni.lu Investigating whether this compound can modulate the cell cycle in cancer cells would provide a more complete picture of its anti-proliferative effects.

Advanced Preclinical Efficacy and Selectivity Studies

While in vitro studies provide valuable initial data, it is imperative to progress towards more complex preclinical models to assess the true therapeutic potential of this compound. A key aspect of this will be to evaluate not only its efficacy but also its selectivity. An ideal anticancer agent should be highly toxic to cancer cells while sparing normal, healthy cells. mdpi.com

Future preclinical studies should include:

In vivo animal models: Testing the compound in relevant animal models of disease, such as xenograft models for cancer, is essential to determine its efficacy, pharmacokinetics, and optimal dosing in a living organism. nih.gov

Comparative cytotoxicity studies: A direct comparison of the cytotoxic effects of this compound on a panel of cancer cell lines versus normal, non-cancerous cell lines is crucial to establish a selectivity index. mdpi.com This will provide an early indication of its potential therapeutic window.

Patient-derived xenografts (PDXs): For cancer research, utilizing PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can offer a more clinically relevant assessment of therapeutic response. nih.gov

Exploration of Synergistic Interactions with Other Phytochemicals

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy and is gaining significant attention in modern pharmacology. Phytochemicals often exist in complex mixtures in their natural sources, and their bioactivity can be significantly influenced by these interactions.

Future research in this area should focus on:

Combination studies with other citrus bioactives: Investigating the effects of combining this compound with other phytochemicals found in citrus, such as flavonoids (e.g., hesperetin, naringenin) and other coumarins, could reveal synergistic or additive effects. nih.gov

Combination with conventional chemotherapeutic drugs: A particularly promising avenue is to explore whether this compound can enhance the efficacy of existing chemotherapy drugs, potentially allowing for lower, less toxic doses of these potent agents. Such combinations could also help to overcome drug resistance. nih.gov

Development of Synthetic Analogs with Enhanced Potency and Specificity

Medicinal chemistry offers the tools to systematically modify the structure of a natural product to improve its pharmacological properties. The coumarin (B35378) scaffold is a versatile platform that has been extensively utilized in the development of new therapeutic agents.

The development of synthetic analogs of this compound could aim to:

Improve biological activity: Strategic modifications to the coumarin core, the methoxy (B1213986) group, or the prenyloxy side chain could lead to analogs with significantly enhanced potency.

Enhance selectivity: By fine-tuning the chemical structure, it may be possible to design analogs that have a greater affinity for cancer-specific targets, thereby increasing their selectivity and reducing potential side effects.

Optimize pharmacokinetic properties: Chemical modifications can also be used to improve drug-like properties such as solubility, metabolic stability, and bioavailability.

Structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their chemical structures, will be instrumental in guiding the rational design of more effective and specific analogs.

Application of Systems Biology Approaches (e.g., Network Pharmacology, Multi-Omics)

The complexity of biological systems and the multifactorial nature of chronic diseases necessitate a holistic approach to drug discovery. Systems biology, which integrates data from various "-omics" fields (genomics, proteomics, metabolomics), can provide a comprehensive understanding of how a compound like this compound affects the intricate network of biological pathways.

Network pharmacology, a key component of systems biology, can be particularly valuable for:

Predicting potential targets and mechanisms of action: By analyzing the interactions between the compound and a network of disease-related genes and proteins, network pharmacology can help to identify the most likely molecular targets and signaling pathways.

Identifying synergistic drug combinations: This approach can be used to predict which combinations of drugs or phytochemicals are most likely to have synergistic effects.

Understanding the holistic effects of natural products: Network pharmacology is well-suited to the study of complex mixtures of phytochemicals, such as those found in herbal medicines and functional foods.

Potential Role as a Biomarker for Citrus Consumption

Dietary biomarkers are becoming increasingly important tools in nutritional epidemiology, providing more objective measures of food intake than traditional self-reported methods. Given that this compound is found in citrus, it has the potential to be investigated as a specific biomarker for the consumption of these fruits.

Future research in this area should involve:

Human intervention studies: Controlled studies where volunteers consume specific amounts of citrus fruits or juices, followed by the analysis of urine or plasma for the presence of this compound and its metabolites.

Validation against established biomarkers: The performance of this compound as a biomarker should be compared with that of other known biomarkers of citrus intake, such as proline betaine, hesperetin, and naringenin.

Development of sensitive analytical methods: Robust and sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be required for the accurate quantification of this compound in biological samples.

The successful validation of this compound as a biomarker would be a valuable contribution to nutritional science, enabling more accurate assessments of citrus consumption in relation to health and disease.

Q & A

Basic Questions

Q. How can the molecular structure of 7-Methoxy-5-prenyloxycoumarin be confirmed experimentally?

- Methodological Answer : Use a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm methoxy (7-OCH) and prenyloxy (5-O-prenyl) substituents. Compare chemical shifts with literature values (e.g., δ ~3.8 ppm for methoxy groups in coumarins) .

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can validate the molecular formula (CHO) and molecular weight (260.2851 Da) .

-

Chromatography : Ultra-performance liquid chromatography coupled with quadrupole time-of-flight MS (UPLC/Q-TOF-MS/MS) can confirm purity and structural integrity, as demonstrated in phytochemical analyses .

Analytical Technique Key Parameters Reference NMR Chemical shifts, coupling constants HRMS m/z 260.2851 (M) UPLC/Q-TOF-MS/MS Retention time ~14.69 min, [M+Na] at m/z 283.0932

Q. What are the natural sources of this compound?

- Methodological Answer : The compound is found in limited plant species:

- Citrus limon (lemon): Extract using methanol or ethanol, followed by column chromatography (silica gel, eluting with hexane:ethyl acetate mixtures) .

- Heracleum spp. : Employ Soxhlet extraction with dichloromethane and isolate via preparative TLC .

- Note : Natural abundance is low; synthetic routes may be preferable for large-scale studies.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .

- Spill Management : Absorb with diatomaceous earth, decontaminate surfaces with ethanol, and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in reported molecular formulas (CHO vs. CHO) be resolved?

- Methodological Answer :

-

Validation via X-ray Crystallography : Resolve structural ambiguity by determining the crystal structure .

-

Elemental Analysis : Confirm %C, %H, and %O to verify empirical formula .

-

Cross-Reference Databases : Compare CAS registry data (35590-41-1) with authoritative sources like ChEBI (CHEBI:174415) and NCATS Inxight .

Source Reported Formula Molecular Weight NCATS Inxight CHO 260.2851 Da Phytochemistry (1988) CHO 260.289 Da

Q. What experimental designs are suitable for assessing its acetylcholinesterase (AChE) inhibitory activity?

- Methodological Answer :

- In Vitro Assay : Use Ellman’s method with acetylthiocholine iodide as substrate. Monitor absorbance at 412 nm to calculate IC (reported as 240 μmol/L) .

- Positive Controls : Include donepezil or galantamine for comparison.

- Dose-Response Curves : Test concentrations from 1–500 μmol/L to validate potency and efficacy .

Q. How can researchers address contradictions in pharmacological data across studies?

- Methodological Answer :

- Replication : Repeat assays under standardized conditions (pH, temperature, enzyme source).

- Purity Verification : Confirm compound purity (>95%) via HPLC before testing .

- Meta-Analysis : Compare results with structurally similar coumarins (e.g., 7-methoxycoumarin) to identify structure-activity trends .

Q. What strategies optimize the isolation of this compound from plant matrices?

- Methodological Answer :

- Extraction : Use accelerated solvent extraction (ASE) with 70% ethanol at 60°C.

- Purification : Combine flash chromatography (C column) and semi-preparative HPLC (mobile phase: acetonitrile/water with 0.1% formic acid) .

- Yield Improvement : Prenyloxy groups are sensitive to heat; avoid prolonged exposure to temperatures >40°C .

Q. What mechanisms underlie its potential neuroprotective effects?

- Methodological Answer :

- Network Pharmacology : Integrate UPLC/Q-TOF-MS/MS data with molecular docking to predict targets (e.g., BDNF, Nrf2 pathways) .

- In Vivo Models : Administer the compound (10–50 mg/kg) in rodent models of neurodegeneration (e.g., scopolamine-induced memory impairment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.